2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-15-5-7-16(8-6-15)21-23(31-14-20(27)24-11-12-28-2)26-22(25-21)17-9-10-18(29-3)19(13-17)30-4/h5-10,13H,11-12,14H2,1-4H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFZYLXYDGUALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazole ring, followed by the introduction of the dimethoxyphenyl and methylphenyl groups. The final step involves the attachment of the sulfanyl and methoxyethylacetamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues from Evidence
The provided evidence highlights two acetamide derivatives with partial structural overlap:
N-(4-{[(3,4-Dimethylisoxazol-5-yl)Amino]Sulfonyl}Phenyl)-2-[(4′-Methylbiphenyl-4-yl)Oxy]Acetamide (): Core Structure: Isoxazole (a five-membered heterocycle with one oxygen and one nitrogen atom) instead of imidazole. Key Features:
- A sulfamoyl (-SO₂-NH-) group links the isoxazole to a phenyl ring.
- A biphenyl-oxy-acetamide side chain replaces the sulfanyl-acetamide group. Implications: The isoxazole’s reduced basicity compared to imidazole may alter binding affinity in biological targets.
N-[1-[3-(4-Methoxyphenyl)-5-Isoxazolyl]-1-Methylethyl]Acetamide ():
- Core Structure : Isoxazole substituted with 4-methoxyphenyl.
- Key Features :
- A branched alkyl chain (1-methylethyl) replaces the 2-methoxyethyl group.
- Lacks a sulfur-containing linkage.
- Implications : The absence of a sulfanyl/sulfamoyl group may reduce stability under oxidative conditions. The methoxy group on the phenyl ring could enhance π-π stacking interactions.
Comparative Analysis Table
Pharmacological and Physicochemical Insights
- Imidazole vs.
- Sulfanyl vs. Sulfamoyl : The sulfanyl group in the target compound is less polar than the sulfamoyl group in , favoring better blood-brain barrier penetration. However, sulfamoyl derivatives may exhibit stronger electrostatic interactions in hydrophilic environments .
- Side Chain Impact : The 2-methoxyethyl group in the target compound likely improves solubility in polar solvents (e.g., DMSO, water) compared to the bulky biphenyl-oxy group in or the branched alkyl chain in .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s imidazole-sulfanyl scaffold may require multi-step synthesis, whereas isoxazole derivatives () are often synthesized via cycloaddition reactions, offering simpler routes .
- Biological Data Gap: No direct pharmacological data for the target compound or its analogues are available in the provided evidence. Hypotheses are based on structural trends observed in related acetamides.
- Contradictions : ’s sulfamoyl group suggests higher solubility but contradicts the target compound’s design, which prioritizes metabolic stability over polarity.
Biological Activity
The compound 2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of imidazole rings and the introduction of various functional groups. The detailed synthetic routes often utilize starting materials such as 3,4-dimethoxyphenyl derivatives and 4-methylphenyl compounds, leading to the final product through condensation and substitution reactions.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Starting Materials | Conditions | Yield |
|---|---|---|---|---|
| 1 | Condensation | 3,4-Dimethoxyphenyl, 4-Methylphenyl | Acidic medium | High |
| 2 | Substitution | Imidazole precursor | Heat, catalyst | Moderate |
| 3 | Finalization | Acetamide derivative | Reflux | High |
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
These results suggest that the compound possesses considerable antibacterial properties, which could be beneficial in treating infections.
Anticancer Activity
The imidazole scaffold is known for its anticancer potential. Studies have shown that compounds containing similar structures can inhibit tumor growth and induce apoptosis in cancer cells. Preliminary screenings have indicated that this compound may also exhibit cytotoxic effects against certain cancer cell lines.
Case Study: Screening for Anticancer Activity
In a study published by Walid Fayad et al., a library of imidazole derivatives was screened for anticancer activity using multicellular spheroid models. The results highlighted several compounds with promising activity, suggesting that modifications to the imidazole ring could enhance efficacy against specific cancer types .
Other Biological Activities
Beyond antimicrobial and anticancer activities, imidazole derivatives have been reported to possess anti-inflammatory, analgesic, and antioxidant properties. These activities make them versatile candidates for drug development in various therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
